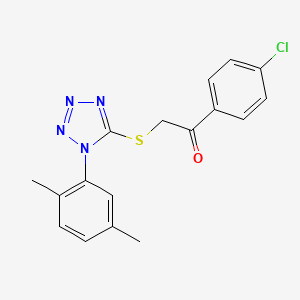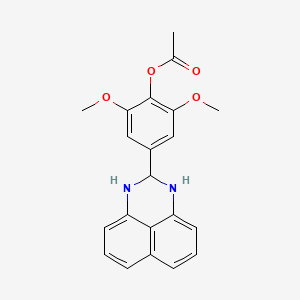![molecular formula C17H15ClN4OS4 B11969794 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11969794.png)
2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({5-[(4-clorobencil)sulfanyl]-1,3,4-tiadiazol-2-il}sulfanyl)-N’-[(E)-(3-metiltiofeno-2-il)metilideno]acetohidrazida es un compuesto orgánico complejo que presenta un anillo de tiadiazol, un grupo clorobencilo y una unidad de tiofeno
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-({5-[(4-clorobencil)sulfanyl]-1,3,4-tiadiazol-2-il}sulfanyl)-N’-[(E)-(3-metiltiofeno-2-il)metilideno]acetohidrazida típicamente implica múltiples pasos:
Formación del Anillo Tiadiazol: El paso inicial implica la formación del anillo 1,3,4-tiadiazol. Esto se puede lograr haciendo reaccionar tiosemicarbazida con un derivado de ácido carboxílico apropiado en condiciones ácidas.
Introducción del Grupo Clorobencilo: El grupo clorobencilo se introduce a través de una reacción de sustitución nucleofílica, donde el anillo de tiadiazol reacciona con cloruro de 4-clorobencilo en presencia de una base.
Formación de la Acetohidrazida: La unidad de acetohidrazida se forma haciendo reaccionar el producto intermedio con anhídrido acético.
Condensación con Metiltiofeno: El paso final implica la condensación de la acetohidrazida con 3-metiltiofeno-2-carbaldehído en condiciones de reflujo para producir el compuesto diana.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente seguiría rutas sintéticas similares pero a mayor escala, con optimizaciones para el rendimiento y la pureza. Esto puede implicar el uso de reactores de flujo continuo y equipos de síntesis automatizados para garantizar una producción constante.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los átomos de azufre, lo que lleva a la formación de sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden dirigirse a los grupos nitro, convirtiéndolos en aminas.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se pueden utilizar agentes reductores como borohidruro de sodio o hidrogenación catalítica.
Sustitución: Los nucleófilos como aminas o tioles se pueden utilizar en reacciones de sustitución.
Productos Principales
Oxidación: Sulfoxidos y sulfonas.
Reducción: Aminas.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite varias funcionalizaciones, lo que lo convierte en un intermedio versátil.
Biología
En la investigación biológica, este compuesto puede investigarse por su potencial como agente antimicrobiano o anticancerígeno. Se sabe que la presencia del anillo de tiadiazol imparte actividad biológica.
Medicina
En química medicinal, los derivados de este compuesto podrían explorarse por sus propiedades farmacológicas. La combinación del anillo de tiadiazol y la unidad de tiofeno puede resultar en compuestos con un potencial terapéutico significativo.
Industria
En el sector industrial, este compuesto podría utilizarse en el desarrollo de nuevos materiales, como polímeros o revestimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de 2-({5-[(4-clorobencil)sulfanyl]-1,3,4-tiadiazol-2-il}sulfanyl)-N’-[(E)-(3-metiltiofeno-2-il)metilideno]acetohidrazida no se comprende completamente. Se cree que interactúa con varios objetivos moleculares, incluidas enzimas y receptores, a través de sus átomos de azufre y nitrógeno. Estas interacciones pueden interrumpir los procesos celulares normales, lo que lleva a los efectos biológicos del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-[(4-clorobencil)sulfanyl]-5-nitrobencenocarbaldehído
- 2-[(4-clorobencil)sulfanyl]ácido benzoico
Singularidad
En comparación con compuestos similares, 2-({5-[(4-clorobencil)sulfanyl]-1,3,4-tiadiazol-2-il}sulfanyl)-N’-[(E)-(3-metiltiofeno-2-il)metilideno]acetohidrazida destaca por su combinación única de un anillo de tiadiazol y una unidad de tiofeno. Esta característica estructural puede conferir propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para futuras investigaciones y desarrollo.
Propiedades
Fórmula molecular |
C17H15ClN4OS4 |
|---|---|
Peso molecular |
455.0 g/mol |
Nombre IUPAC |
2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H15ClN4OS4/c1-11-6-7-24-14(11)8-19-20-15(23)10-26-17-22-21-16(27-17)25-9-12-2-4-13(18)5-3-12/h2-8H,9-10H2,1H3,(H,20,23)/b19-8+ |
Clave InChI |
BVHUTJBGNJAAFB-UFWORHAWSA-N |
SMILES isomérico |
CC1=C(SC=C1)/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl |
SMILES canónico |
CC1=C(SC=C1)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969711.png)

![[(5Z)-5-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11969724.png)

![(5Z)-3-butyl-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969744.png)


![[(Dodecylimino)bis(methylene)]bisphosphonic acid](/img/structure/B11969759.png)

![7-(4-chlorobenzyl)-1,3-dimethyl-8-[(3-phenylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11969768.png)
![(5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969773.png)
![(2E)-5-benzyl-2-[(2E)-(2-chlorobenzylidene)hydrazinylidene]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B11969780.png)

![isobutyl (2E)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969796.png)
